tert-butyl N-(1-cyano-2-methylpropyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-butyl N-(1-cyano-2-methylpropyl)carbamate, also known as this compound, is a useful research compound. Its molecular formula is C10H18N2O2 and its molecular weight is 198.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Tert-butyl N-(1-cyano-2-methylpropyl)carbamate, also known as Boc-D-Val-Nitrile, is primarily used as a protective agent for amino groups in organic synthesis . The compound’s primary targets are the amino groups present in various compounds, including natural products, amino acids, and peptides .
Mode of Action
The compound acts as a protective agent by reacting with the amino group to form a less reactive carbamate . The compound’s interaction with its targets results in the formation of a protective layer that shields the amino group from reactions with other substances .
Biochemical Pathways
The compound affects the biochemical pathways involved in the synthesis of organic compounds. By protecting the amino group, the compound prevents unwanted reactions that could interfere with the desired synthesis process .
Pharmacokinetics
The compound is known to be stable under normal storage conditions . Its molecular weight is 198.27 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The primary result of the compound’s action is the successful protection of amino groups during organic synthesis . This protection allows for the selective formation of desired bonds while minimizing competing reactions with reactive functional groups .
Action Environment
The efficacy and stability of Boc-D-Val-Nitrile are influenced by various environmental factors. The compound is resistant to basic hydrolysis, many nucleophiles, and catalytic hydrogenation . It can be removed with mild acid , suggesting that the compound’s action may be influenced by the pH of the environment.
Biochemical Analysis
Biochemical Properties
The biochemical properties of Boc-D-Val-Nitrile are largely determined by its nitrile group. Nitrilases, enzymes derived from bacteria, filamentous fungi, yeasts, and plants, play a crucial role in the metabolism of nitriles . These enzymes interact with Boc-D-Val-Nitrile, catalyzing its conversion into corresponding carboxylic acids and ammonia .
Cellular Effects
The cellular effects of Boc-D-Val-Nitrile are not fully understood due to limited research. It is known that nitriles can have significant impacts on cellular processes. For instance, they can influence cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of Boc-D-Val-Nitrile involves its interaction with nitrilases. These enzymes catalyze the hydrolysis of nitriles to carboxylic acids and ammonia . This process involves the binding of Boc-D-Val-Nitrile to the active site of the enzyme, followed by a series of chemical reactions that lead to the formation of the products .
Temporal Effects in Laboratory Settings
The temporal effects of Boc-D-Val-Nitrile in laboratory settings are largely dependent on the stability of the compound and the conditions of the experiment
Dosage Effects in Animal Models
The effects of Boc-D-Val-Nitrile in animal models are currently unknown due to the lack of relevant studies. Animal models are commonly used in the study of new compounds, and they provide valuable information on dosage effects, including threshold effects and potential toxic or adverse effects at high doses .
Metabolic Pathways
Boc-D-Val-Nitrile is involved in the nitrile metabolic pathway, where it is converted into carboxylic acids and ammonia by nitrilases . This process involves several enzymes and cofactors, and it can have significant effects on metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of Boc-D-Val-Nitrile within cells and tissues are not well understood due to the lack of specific studies. The transport of similar compounds often involves specific transporters or binding proteins, and it can have significant effects on the localization or accumulation of the compound within cells .
Subcellular Localization
The subcellular localization of Boc-D-Val-Nitrile is currently unknown due to the lack of relevant research. The subcellular localization of a compound can significantly affect its activity or function, and it can be influenced by factors such as targeting signals or post-translational modifications .
Properties
IUPAC Name |
tert-butyl N-(1-cyano-2-methylpropyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-7(2)8(6-11)12-9(13)14-10(3,4)5/h7-8H,1-5H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWOVCNHAYAEVSJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C#N)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.